molecular formula C9H9ClN4 B13451448 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13451448
M. Wt: 208.65 g/mol
InChI Key: IVVNENGNGRWNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and methylhydrazine as the primary starting materials.

    Cyclization: The reaction between 2-chlorobenzonitrile and methylhydrazine leads to the formation of an intermediate, which undergoes cyclization to form the triazole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new antibiotics.

    Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, disrupting their cellular processes and leading to antifungal activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives, such as:

    1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Another related compound with different substituents, affecting its mechanism of action and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-6-12-9(11)14(13-6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H2,11,12,13)

InChI Key

IVVNENGNGRWNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC=CC=C2Cl

Origin of Product

United States

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